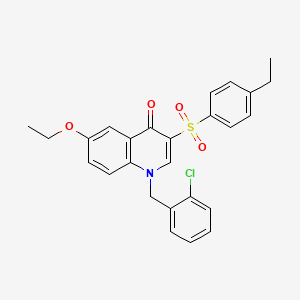

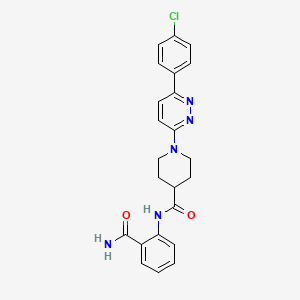

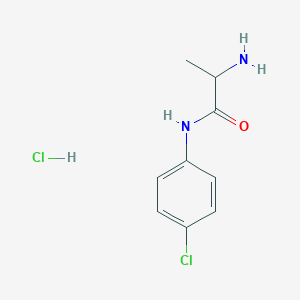

![molecular formula C8H13N3OS B2772888 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine CAS No. 2097868-41-0](/img/structure/B2772888.png)

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Oxadiazoles are a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . Thiomorpholine, on the other hand, is a sulfur-containing heterocycle that is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles generally involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole . The synthesis of thiomorpholine derivatives is not mentioned in the search results.Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles and thiomorpholine can be determined using techniques such as FT-IR, LCMS, and NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles and thiomorpholine can be determined using techniques such as FT-IR, LCMS, and NMR .Scientific Research Applications

Corrosion Inhibition

- Corrosion Inhibition for Mild Steel : 1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties on mild steel in sulphuric acid, showing that these compounds can form protective layers on the metal surface, demonstrating mixed type behaviour of inhibitors. This suggests a potential application for 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine in protecting metals against corrosion (Ammal, Prajila, & Joseph, 2018).

Biological Activity

- Antimicrobial and Anti-TB Activity : A study on a derivative of 1,3,4-oxadiazole highlighted its significant antimicrobial and anti-TB activities, suggesting that compounds within this class, including potentially 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine, could serve as leads for developing new antimicrobial agents (Mamatha S.V et al., 2019).

- Antimicrobial Activities of Azole Derivatives : Research on azole derivatives, including those with 1,3,4-oxadiazole and thiomorpholine components, showed promising antimicrobial activities against various microorganisms, hinting at the potential use of 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine in creating new antimicrobial treatments (Serap Başoğlu et al., 2013).

Molecular Organization and Interaction Studies

- Molecular Organization in Lipid Bilayers : Studies on 1,3,4-thiadiazole derivatives within lipid bilayers have shown that these compounds can significantly affect the molecular organization and phase behavior of lipids. This suggests potential applications in modifying membrane properties or studying membrane-associated processes (Dariusz Kluczyk et al., 2016).

Thermodynamic and Physical Property Studies

- Thermo-physical Properties in Solvents : Research on the thermo-physical properties of oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide has provided valuable data on how these compounds interact with solvents at the molecular level, which is crucial for understanding solubility, reactivity, and other chemical properties (Godhani, Dobariya, Sanghani, & Mehta, 2013).

Future Directions

properties

IUPAC Name |

3-methyl-5-(thiomorpholin-4-ylmethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-7-9-8(12-10-7)6-11-2-4-13-5-3-11/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZCTILNIRDBIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CN2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

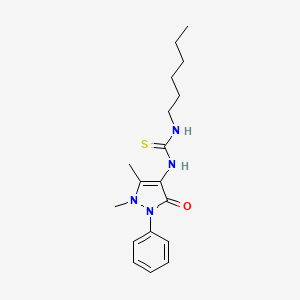

![N-[2-Phenyl-2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2772819.png)

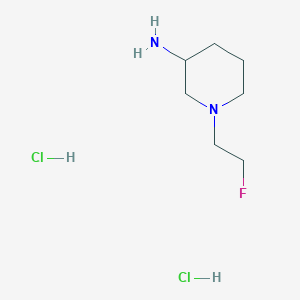

![5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2772820.png)

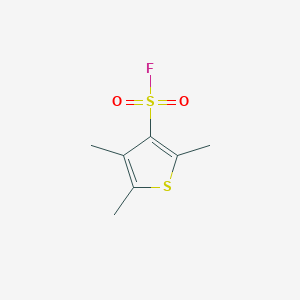

![4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2772823.png)

![4-[(2S,4R)-4-Methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2772824.png)

![3-ethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2772825.png)